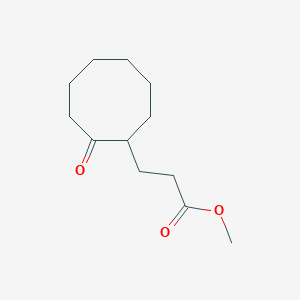
Methyl 3-(2-oxocyclooctyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-oxocyclooctyl)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclooctyl ring with a ketone group and a propanoate ester group, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: The compound can be synthesized through the esterification of 3-(2-oxocyclooctyl)propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Claisen Condensation: Another method involves the Claisen condensation of ethyl 3-oxopropanoate with cyclooctanone, followed by methylation of the resulting product.
Industrial Production Methods: Industrial production often involves large-scale esterification processes using automated reactors to maintain precise temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired ester.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The ketone group in the cyclooctyl ring can undergo oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-(2-carboxycyclooctyl)propanoic acid.
Reduction: Methyl 3-(2-hydroxycyclooctyl)propanoate.
Substitution: Methyl 3-(2-aminocyclooctyl)propanoate or methyl 3-(2-thiocyclooctyl)propanoate.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and condensation reactions.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry:
- Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-oxocyclooctyl)propanoate largely depends on its functional groups. The ester group can undergo hydrolysis in biological systems to release the corresponding alcohol and acid, which can then participate in various metabolic pathways. The ketone group can interact with nucleophiles, facilitating reactions that are crucial in organic synthesis.
Comparación Con Compuestos Similares
Methyl 3-(2-oxocyclohexyl)propanoate: Similar structure but with a cyclohexyl ring instead of a cyclooctyl ring.
Ethyl 3-(2-oxocyclooctyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(2-oxocyclopentyl)propanoate: Similar structure but with a cyclopentyl ring instead of a cyclooctyl ring.
Uniqueness:
- The cyclooctyl ring in Methyl 3-(2-oxocyclooctyl)propanoate provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules.
- The combination of a ketone and ester group in the same molecule allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
3203-11-0 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
methyl 3-(2-oxocyclooctyl)propanoate |
InChI |
InChI=1S/C12H20O3/c1-15-12(14)9-8-10-6-4-2-3-5-7-11(10)13/h10H,2-9H2,1H3 |
Clave InChI |
QQYPMQYDEHYVEC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1CCCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
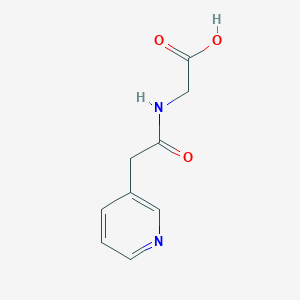

![Tricyclo[3.2.0.0~2,7~]hept-3-ene](/img/structure/B14741882.png)
![Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B14741888.png)
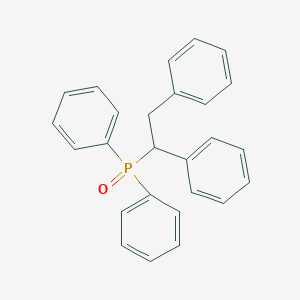
![Ethyl 4-[(ethoxycarbonyl)amino]benzoate](/img/structure/B14741905.png)
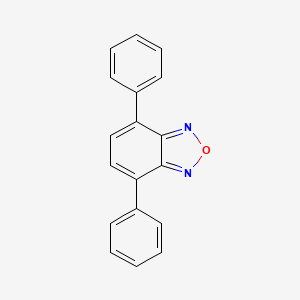
![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)
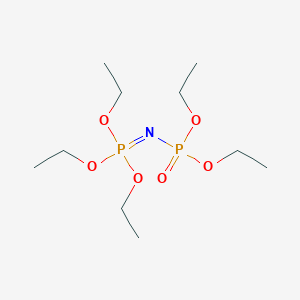
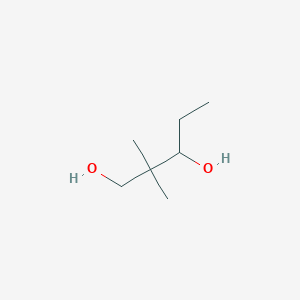
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)
